Cas no 493-92-5 (prolintane)
prolintane structure
Product Name:prolintane
prolintane Chemical and Physical Properties
Names and Identifiers
-
- prolintane
- 1-(1-phenylpentan-2-yl)pyrrolidine
- (+/-)-Prolintan
- 1-(1-Benzyl-butyl)-pyrrolidin
- 1-(1-benzyl-butyl)-pyrrolidine
- 1-Phenyl-2-pyrrolidino-pentan
- 1-Phenyl-2-pyrrolidino-pentan,Prolintan
- 1-Phenyl-2-pyrrolidinylpentane
- EINECS 207-784-5
- Phenylpyrrolidinopentane
- Prolintane [INN:BAN]
- Prolintano [INN-Spanish]
- Prolintanum [INN-Latin]
- 1-(alpha-Propylphenethyl)pyrrolidine
- Prolintan
- 493-92-5
- NSC169914
- 1-(1-Benzylbutyl)pyrrolidine #
- 1-(1-Phenyl-2-pentanyl)pyrrolidine
- CHEMBL2111047
- DTXSID70862031
- CHEBI:134898
- PROLINTANE [WHO-DD]
- Prolintano
- SCHEMBL54523
- Q1653730
- Pyrrolidine, 1-(.alpha.-propylphenethyl)-, hydrochloride
- Pyrrolidine, 1-[1-(phenylmethyl)butyl]-
- NS00006969
- Prolintanum
- 1-(.alpha.-Propylphenethyl)pyrrolidine
- PROLINTANE [MI]
- 1-(.alpha.-Propylphenethyl)pyrrolidine hydrochloride
- Prolintane(*hydrochloride*)
- PROLINTANE [INN]
- BRN 0144260
- Pyrrolidine, 1-(.alpha.-propylphenethyl)-
- SP-732 (Salt/Mix)
- Pyrrolidine, 1-(alpha-propylphenethyl)-
- 1-(1-Benzylbutyl)pyrrolidine-
- Vilescon (Salt/Mix)
- 1-[1-(Phenylmethyl)butyl] pyrrolidine
- 1-(1-Benzylbutyl)-Pyrrolidine
- DB13438
- Prolintane hydrochloride (Salt/Mix)
- Pyrrolidine, {1-[1-(phenylmethyl)butyl]-,} hydrochloride
- 1-(1-Benzylbutyl)pyrrolidine
- Catovit
- Catovit (Salt/Mix)
- UNII-EM4YZW677H
- Pyrrolidine, 1-(1-benzylbutyl)-
- 5-20-01-00188 (Beilstein Handbook Reference)
- 1-[1-(Phenylmethyl)butyl]-Pyrrolidine
- Pyrrolidine, 1-(1-(phenylmethyl)butyl)-
- OJCPSBCUMRIPFL-UHFFFAOYSA-N
- 1-(alpha-Propylphenethyl)-Pyrrolidine
- 1-Phenyl-2-N-pyrrolidinopentane-
- EM4YZW677H
-
- Inchi: 1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3
- InChI Key: OJCPSBCUMRIPFL-UHFFFAOYSA-N
- SMILES: N1(CCCC1)C(CC1C=CC=CC=1)CCC
Computed Properties
- Exact Mass: 217.18300
- Monoisotopic Mass: 217.18305
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2
- XLogP3: 4
Experimental Properties
- Density: 0.963±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 153 ºC (16 Torr)
- Flash Point: 123.3±15.6 ºC,
- Refractive Index: 1.529
- Solubility: Very slightly soluble (0.21 g/l) (25 º C),
- PSA: 3.24000
- LogP: 3.43150
prolintane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P756100-25mg |
Prolintane |
493-92-5 | 25mg |
$ 205.00 | 2023-09-06 | ||
| TRC | P756100-250mg |
Prolintane |
493-92-5 | 250mg |
$ 1610.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477127-2.5 mg |
Prolintane-d5, |
493-92-5 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477127-2.5mg |
Prolintane-d5, |
493-92-5 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AG32190-2mg |
prolintane |
493-92-5 | 2mg |
$194.00 | 2024-04-19 | ||
| A2B Chem LLC | AG32190-5mg |
prolintane |
493-92-5 | 5mg |
$250.00 | 2024-04-19 | ||
| A2B Chem LLC | AG32190-25mg |
prolintane |
493-92-5 | 25mg |
$320.00 | 2024-04-19 | ||
| A2B Chem LLC | AG32190-250mg |
prolintane |
493-92-5 | 250mg |
$1685.00 | 2024-04-19 |
prolintane Related Literature
-
Khalid A. Alsenedi,Calum Morrison Anal. Methods 2017 9 2732
-
Claudia Bressan,Raquel Seró,élida Alechaga,Nuria Monfort,Encarnación Moyano,Rosa Ventura Anal. Methods 2023 15 462
-
Jiajun Cao,Yitao Wu,Qi Li,Weijie Zhu,Zeju Wang,Yang Liu,Kecheng Jie,Huangtianzhi Zhu,Feihe Huang Chem. Sci. 2022 13 7536
-
Yunxi Liu,Tianyu Dong,Kuan Yan,Zhanliang Wang,Genye He,Yufeng Zhang,Congcong Ma,Lu Liu,Wei Chang,Lisi Zhang Anal. Methods 2023 15 3206
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
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